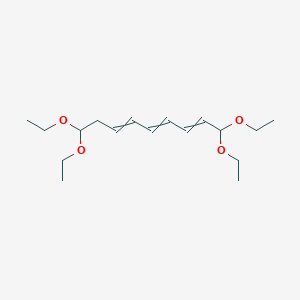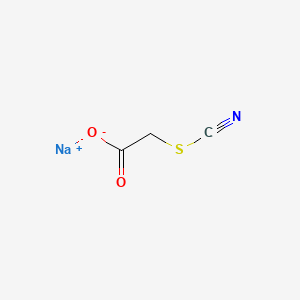
Acetic acid, thiocyanato-, sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid, thiocyanato-, sodium salt is a chemical compound that combines the properties of acetic acid and thiocyanate. It is known for its unique chemical structure and reactivity, making it valuable in various scientific and industrial applications. This compound is often used in organic synthesis and as a reagent in chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of acetic acid, thiocyanato-, sodium salt typically involves the reaction of acetic acid with sodium thiocyanate. The reaction can be carried out in an aqueous solution, where acetic acid reacts with sodium thiocyanate to form the desired compound. The reaction conditions usually involve moderate temperatures and stirring to ensure complete mixing and reaction.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using larger reactors and continuous flow processes. The reaction is typically carried out in a controlled environment to ensure high yield and purity of the product. The use of automated systems and monitoring equipment helps in maintaining the desired reaction conditions and optimizing the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid, thiocyanato-, sodium salt undergoes various chemical reactions, including:
Substitution Reactions: The thiocyanate group can be substituted with other functional groups in the presence of suitable reagents.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, where the thiocyanate group can be oxidized or reduced under specific conditions.
Neutralization Reactions: It can react with acids and bases to form salts and water.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides and other nucleophiles. The reactions are typically carried out in organic solvents at moderate temperatures.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or reducing agents like sodium borohydride are used. These reactions may require specific catalysts and controlled temperatures.
Neutralization Reactions: Acids like hydrochloric acid or bases like sodium hydroxide are used. These reactions are usually carried out in aqueous solutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various thiocyanate derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Applications De Recherche Scientifique
Acetic acid, thiocyanato-, sodium salt has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other thiocyanate compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs and treatments.
Industry: It is used in various industrial processes, including the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of acetic acid, thiocyanato-, sodium salt involves the interaction of the thiocyanate group with molecular targets. The thiocyanate group can undergo oxidation to form reactive intermediates, which can then interact with biological molecules. These interactions can lead to various biological effects, including antimicrobial and antifungal activities. The specific molecular targets and pathways involved depend on the context of the application and the conditions under which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Sodium thiocyanate: A closely related compound with similar chemical properties and reactivity.
Potassium thiocyanate: Another thiocyanate salt with comparable applications and uses.
Ammonium thiocyanate: Used in similar contexts, particularly in organic synthesis and industrial processes.
Uniqueness
Acetic acid, thiocyanato-, sodium salt is unique due to its combination of acetic acid and thiocyanate properties. This combination allows it to participate in a wide range of chemical reactions and makes it valuable in various scientific and industrial applications. Its specific reactivity and potential biological activities set it apart from other thiocyanate compounds.
Propriétés
Numéro CAS |
63906-52-5 |
|---|---|
Formule moléculaire |
C3H2NNaO2S |
Poids moléculaire |
139.11 g/mol |
Nom IUPAC |
sodium;2-thiocyanatoacetate |
InChI |
InChI=1S/C3H3NO2S.Na/c4-2-7-1-3(5)6;/h1H2,(H,5,6);/q;+1/p-1 |
Clé InChI |
ULIWJHVQUNGGNZ-UHFFFAOYSA-M |
SMILES canonique |
C(C(=O)[O-])SC#N.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


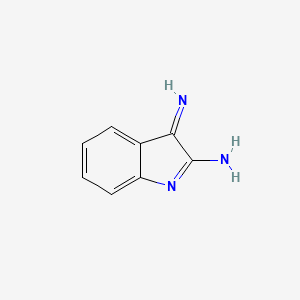
![7-(Methoxymethyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14508959.png)

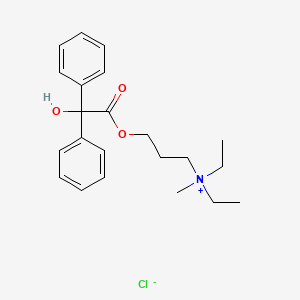
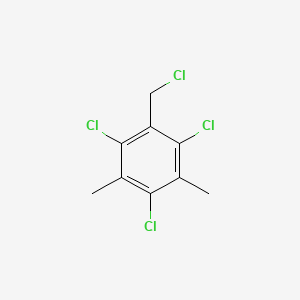
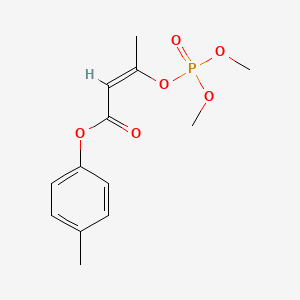

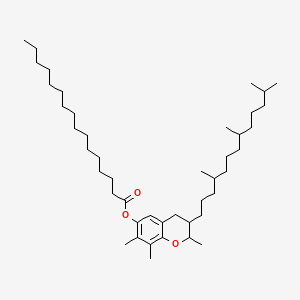


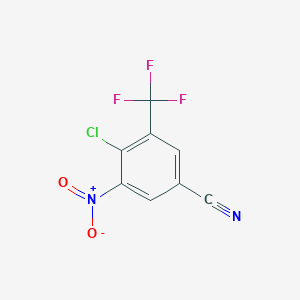
![3-[(3,4-Dimethoxyphenyl)(ethoxycarbonyl)amino]butanoic acid](/img/structure/B14509014.png)

